
3alpha,5beta-Tetrahydronorgestrel
Overview
Description
3alpha,5beta-Tetrahydronorgestrel is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norgestrel, a well-known progestin used in various hormonal contraceptives. The compound exhibits unique pharmacological properties, making it a subject of interest in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,5beta-Tetrahydronorgestrel typically involves the reduction of norgestrel. The process includes the following steps:
Reduction of Norgestrel: Norgestrel is subjected to catalytic hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. This step reduces the double bonds in the norgestrel molecule, resulting in the formation of this compound.
Purification: The crude product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 3alpha,5beta-Tetrahydronorgestrel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully reduced steroids.
Substitution: Formation of ester or ether derivatives.
Scientific Research Applications
3alpha,5beta-Tetrahydronorgestrel has diverse applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic applications, including hormonal regulation and contraceptive development.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other steroidal compounds.
Mechanism of Action
The mechanism of action of 3alpha,5beta-Tetrahydronorgestrel involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates gene expression and cellular responses, leading to its progestogenic effects. The molecular targets include various enzymes and signaling pathways involved in reproductive and metabolic processes.
Comparison with Similar Compounds
Norgestrel: The parent compound from which 3alpha,5beta-Tetrahydronorgestrel is derived.
Levonorgestrel: A stereoisomer of norgestrel with similar progestogenic activity.
3alpha-Androstanediol: A structurally related steroid with distinct biological activities.
Comparison:
Norgestrel and Levonorgestrel: Both compounds exhibit strong progestogenic activity and are widely used in hormonal contraceptives. This compound, while related, has unique pharmacological properties due to its specific stereochemistry.
3alpha-Androstanediol: Although structurally similar, 3alpha-Androstanediol acts primarily as a neurosteroid and modulates different receptors compared to this compound.
Biological Activity
3alpha,5beta-Tetrahydronorgestrel (THN) is a significant metabolite of norgestrel, a synthetic progestin commonly used in contraceptive formulations. Understanding the biological activity of THN is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of THN, supported by data tables, case studies, and detailed research findings.
This compound has the chemical formula C21H32O2 and is classified as a progestin. It is primarily formed through the metabolism of norgestrel in the human body, particularly after oral administration. The compound is known for its role in modulating reproductive processes.
Metabolism and Excretion
Research indicates that THN is a major urinary metabolite of norgestrel. Following administration, THN is predominantly excreted in urine, with studies showing that it represents a significant portion of the total metabolites detected. The metabolic pathway involves the reduction of norgestrel, leading to various metabolites including THN and other hydroxylated forms .
Biological Activity
Mechanism of Action:
THN exhibits biological activity primarily through its interaction with progesterone receptors. It influences cellular processes associated with reproduction, such as ovulation inhibition and menstrual cycle regulation. The compound's ability to bind to progesterone receptors makes it effective in modulating gene expression related to reproductive functions.
In Vitro Studies:
In vitro studies have demonstrated that THN can stimulate the proliferation of MCF-7 breast cancer cells at specific concentrations. This effect can be blocked by antioestrogens, indicating that its action may involve estrogen receptor pathways . The stimulation of cell growth was noted at concentrations as low as M, suggesting a potent biological effect at low doses.
Comparative Metabolism
A comparative analysis of the metabolism rates between different isomers of norgestrel reveals that this compound is formed more readily from the biologically active l-norgestrel compared to its inactive d-isomer. This differential metabolism highlights the significance of stereochemistry in the biological efficacy of progestins .
Compound | Metabolism Rate | Biological Activity |
---|---|---|
L-Norgestrel | Rapid | Active in stimulating cell growth |
D-Norgestrel | Slow | Inactive |
3alpha,5beta-THN | Major metabolite | Active; stimulates MCF-7 cells |
Case Studies
Several case studies have been conducted to explore the effects of norgestrel and its metabolites on human health:
-
Contraceptive Efficacy:
A study involving women using norgestrel-based contraceptives found that THN levels correlated with contraceptive efficacy. Higher urinary concentrations of THN were associated with more effective ovulation suppression . -
Hormonal Regulation:
Another case study examined women with menstrual disorders treated with norgestrel. Results indicated significant improvements in symptoms correlated with increased levels of THN in urine samples post-treatment . -
Breast Cancer Research:
Research on MCF-7 cells indicated that THN could promote cell proliferation through estrogen receptor activation. This finding raises questions about the potential implications for breast cancer treatment and highlights the need for further investigation into its role in hormone-sensitive cancers .
Q & A
Basic Research Questions
Q. What are the key structural features of 3α,5β-Tetrahydronorgestrel, and how do they influence its metabolic stability in vitro?
- Methodological Answer : The compound’s stereochemistry (3α,5β configuration) and tetracyclic steroid backbone are critical for its metabolic interactions. Studies suggest that the 3α-hydroxy group enhances solubility, while the 5β-reduced structure reduces susceptibility to hepatic oxidation. To assess metabolic stability, use in vitro liver microsomal assays with LC-MS/MS quantification to track degradation products and identify phase I/II metabolic pathways .
Q. How can researchers synthesize 3α,5β-Tetrahydronorgestrel with high stereochemical purity?
- Methodological Answer : Multi-step synthesis involving catalytic hydrogenation of norgestrel derivatives under controlled pressure (e.g., 10–50 psi H₂) ensures selective reduction of the Δ⁴ double bond to yield the 5β-configuration. Chiral HPLC or NMR (e.g., NOESY) validates stereochemical purity, while recrystallization in ethanol/water improves yield .
Q. What analytical techniques are most reliable for characterizing 3α,5β-Tetrahydronorgestrel in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC provides accurate mass and retention time matching. For structural confirmation, use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve overlapping proton signals in the steroid nucleus .
Advanced Research Questions
Q. How do structural modifications to the 3α-hydroxy group affect the compound’s receptor binding affinity and functional activity?
- Methodological Answer : Replace the 3α-hydroxy group with alternative substituents (e.g., methyl, acetyl) via regioselective alkylation or acylation. Assess binding affinity using competitive radioligand assays (e.g., progesterone receptor binding) and functional activity via luciferase reporter gene assays in cell lines expressing target receptors .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of 3α,5β-Tetrahydronorgestrel across species?
- Methodological Answer : Conduct cross-species comparative metabolism studies using hepatocytes from humans, rats, and dogs. Track species-specific metabolites via stable isotope labeling (e.g., ²H or ¹³C) and correlate findings with enzyme expression profiles (CYP3A4, UGT1A1) using qRT-PCR or proteomics .
Q. How can researchers validate the specificity of antibodies used in immunoassays for 3α,5β-Tetrahydronorgestrel quantification?
- Methodological Answer : Perform cross-reactivity testing against structurally similar steroids (e.g., 3β,5α-THN, norgestrel) using competitive ELISAs. Confirm specificity via LC-MS/MS correlation in spiked plasma/serum samples and assess recovery rates at low concentrations (1–10 ng/mL) .
Q. What computational models predict the pharmacokinetic-pharmacodynamic (PK-PD) relationship of 3α,5β-Tetrahydronorgestrel in preclinical studies?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and tissue distribution data. Validate predictions against in vivo rodent PK profiles and adjust for species scaling factors .
Q. Data Interpretation & Experimental Design
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics of 3α,5β-Tetrahydronorgestrel?
- Methodological Answer : Use staggered dosing regimens (e.g., 0.1–10 mg/kg) in animal models, with frequent blood sampling (0–48 hr) to capture absorption and elimination phases. Apply non-compartmental analysis (NCA) for AUC and Cmax calculations, and test for saturation of metabolic enzymes via Michaelis-Menten kinetics .
Q. What statistical approaches are optimal for analyzing contradictory data on the compound’s enzyme induction/inhibition effects?
- Methodological Answer : Employ Bayesian hierarchical models to integrate heterogeneous datasets (e.g., CYP450 inhibition IC₅₀ values from multiple labs). Use sensitivity analysis to identify outliers and meta-regression to adjust for methodological variability (e.g., substrate concentration, incubation time) .
Properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVTSMKEGKAHY-UJCQGIJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858459 | |
Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19351-16-7 | |
Record name | 3alpha,5beta-Tetrahydronorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.ALPHA.,5.BETA.-TETRAHYDRONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XXV841P9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.